D-Glucose, 6-deoxy-6-iodo-
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Overview
Description
D-Glucose, 6-deoxy-6-iodo- is a chemically modified glucose molecule where the hydroxyl group at the sixth carbon atom is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 6-deoxy-6-iodo- typically involves the iodination of D-glucose. One common method includes the use of iodine and a suitable oxidizing agent to facilitate the substitution of the hydroxyl group with an iodine atom. The reaction conditions often require a controlled environment to ensure the selective iodination at the sixth carbon position .
Industrial Production Methods
While specific industrial production methods for D-Glucose, 6-deoxy-6-iodo- are not extensively documented, the process generally involves large-scale synthesis techniques similar to those used in laboratory settings. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
D-Glucose, 6-deoxy-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving D-Glucose, 6-deoxy-6-iodo- include:
Nucleophiles: Such as thiols and amines for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of glucose with different functional groups replacing the iodine atom .
Scientific Research Applications
D-Glucose, 6-deoxy-6-iodo- has several scientific research applications, including:
Medical Imaging: It is used as a tracer in positron emission tomography (PET) imaging to study glucose metabolism in tissues, particularly in cancer research.
Diabetes Research: The compound is employed to investigate glucose transport and insulin resistance in diabetic models.
Cancer Research: Due to its ability to target glucose transporters, it is used in studies related to cancer cell metabolism and potential therapeutic interventions.
Mechanism of Action
The mechanism of action of D-Glucose, 6-deoxy-6-iodo- involves its interaction with glucose transporters, particularly the GLUT1 transporter. The compound mimics the behavior of glucose, allowing it to be transported into cells where it can be used to study glucose metabolism and transport mechanisms. This property makes it valuable in imaging and research applications .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: Another glucose analog used in research to study glucose metabolism.
6-Deoxy-6-fluoro-D-glucose: Similar to D-Glucose, 6-deoxy-6-iodo-, but with a fluorine atom instead of iodine.
3-O-Methyl-D-glucose: A non-metabolizable glucose analog used as a reference tracer in glucose transport studies.
Uniqueness
D-Glucose, 6-deoxy-6-iodo- is unique due to the presence of the iodine atom, which enhances its utility in imaging techniques like PET scans. Its ability to mimic glucose while being traceable makes it particularly valuable in medical and biochemical research .
Properties
Molecular Formula |
C6H11IO5 |
---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-iodohexanal |
InChI |
InChI=1S/C6H11IO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
LEEXPFSMMOTNIJ-JGWLITMVSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)I |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)I |
Origin of Product |
United States |
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